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Compound of Interest

Compound Name: Apararenone

Cat. No.: B1665126

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apararenone (MT-3995) is a novel, potent, and highly selective non-steroidal
mineralocorticoid receptor (MR) antagonist.[1][2][3] Developed by Mitsubishi Tanabe Pharma, it
represents a significant advancement in the treatment of conditions linked to MR
overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).[4][5]
Unlike steroidal MR antagonists, Apararenone's unique chemical structure offers high
selectivity, potentially mitigating the side effects associated with older generations of MRAS.
This document provides an in-depth technical overview of Apararenone, covering its chemical
properties, mechanism of action, pharmacological profile, and key experimental data from
preclinical and clinical studies.

Core Chemical Structure and Properties

Apararenone is a 1,4-benzoxazin-3-one derivative.[2][3] Its non-steroidal nature is a key
design feature to improve selectivity and reduce the hormonal side effects observed with
steroidal MRAs like spironolactone and eplerenone.
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Identifier Value

N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-

UPAC Name benzoxazin-7-yllmethanesulfonamide[5][6]

Synonyms MT-3995, MT3995[1][7]

CAS Number 945966-46-1[5][8]

Molecular Formula C17H17FN204S[5][8][9]

Molecular Weight 364.39 g/mol [5][6][8]
CC1(C(=O)N(C2=C(01)C=C(C=C2)NS(=0

SMILES (=O)E3)(C3=)C((3=C(C(=C3))F)C[(5][6] e

InChiKey AZNHWXAFPBYFGH-UHFFFAOY SA-N[6][7][9]

Mechanism of Action: Mineralocorticoid Receptor
Antagonism

Overactivation of the mineralocorticoid receptor by its ligand, aldosterone, is a key driver in the
pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the
transcription of genes that promote sodium and water retention, inflammation, and fibrosis.

Apararenone functions as a competitive antagonist at the MR. By binding to the receptor, it
prevents the conformational changes required for aldosterone to bind and activate it. This
blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects

of MR overactivation.
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Caption: Mineralocorticoid Receptor (MR) Signaling and Apararenone's Point of Intervention.
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Pharmacological Profile
Potency and Selectivity

Apararenone is a potent MR antagonist with high selectivity over other steroid hormone
receptors. This is a critical feature that distinguishes it from first-generation (spironolactone)
and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or
progestogenic side effects.

Receptor Parameter Value

Mineralocorticoid Receptor

(human) Ki 0.104 uM[9]
Glucocorticoid Receptor ICso >100 pM[9]
Androgen Receptor ICs0 >100 pM[9]
Progesterone Receptor ICso >100 pM[9]
Estrogen Receptor a (ERQ) ICso >100 pM[9]
Estrogen Receptor B (ERp) ICso0 >100 pM[9]

Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of Apararenone.
The drug exhibits a long half-life, supporting once-daily dosing.[10]
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Parameter (Single Dose) Dose Range Observation

Approximately dose-
Dose Proportionality 3.75-40 mg proportional increase in PK
parameters.[10]

_ _ Less than dose-proportional
Dose Proportionality > 40 mg _
increase observed.[10]

No apparent effect on
Effect of Food, Sex, Age, Race  N/A o
pharmacokinetics.[10]

Long half-life observed for
Half-life N/A Apararenone and its principal
metabolite.[10]

Exposure of the principal
Metabolite Exposure N/A metabolite was lower than that

of the parent drug.[10]

Key Experimental Data and Protocols
Preclinical Efficacy

The efficacy of Apararenone was demonstrated in a rat model of renal hypertension, which
simulates primary aldosteronism.

Experimental Protocol: Rat Model of Renal Hypertension
¢ Animal Model: Uninephrectomized (single kidney) rats.
 Induction of Hypertension: Continuous infusion of aldosterone.

e Treatment Groups: Vehicle control, Apararenone (e.g., 3 or 10 mg/kg per day), Eplerenone
(comparator).[2][9]

o Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis
of heart and kidney tissue for necrosis, fibrosis, and damage.[9]
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Caption: Workflow for Preclinical Evaluation in a Rat Model of Renal Hypertension.

Summary of Preclinical Findings Apararenone demonstrated potent organ-protective and
antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively
inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced
myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]

Clinical Efficacy

Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized,
double-blind, placebo-controlled study evaluated the efficacy and safety of Apararenone in
patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]

Experimental Protocol:

o Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio
(UACR) between 50 and 300 mg/g Cr.[11][13]

o Treatment Arms: Patients were randomized to receive placebo or Apararenone (2.5 mg, 5
mg, or 10 mg) once daily for 24 weeks.[11][12]
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e Primary Endpoint: Percent change from baseline in UACR at week 24.[11][13]

o Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum
potassium.[11][12]

Key Efficacy Results (at 24 Weeks)

Mean UACR Reduction
Treatment Group ) p-value vs. Placebo
from Baseline (%)

Placebo +13.7% N/A

Apararenone 2.5 mg -37.1% <0.001
Apararenone 5 mg -49.2% <0.001
Apararenone 10 mg -53.5% <0.001

(Data derived from reported
mean UACR values at week
24 relative to baseline)[11][12]

Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind,
placebo-controlled phase Il study assessed the efficacy and safety of Apararenone 10 mg/day
for 72 weeks in patients with NASH.[14][15]

Key Efficacy Results (at 24 Weeks)

Apararenone 10 mg

Parameter Placebo Group p-value
Group
Percent Change in
-3.0% -13.7% 0.308
ALT
(ALT: Alanine

Aminotransferase)[14]

While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the
Apararenone group showed greater reductions from baseline in multiple fibrosis markers (e.g.,
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type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at
all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory
and antifibrotic effects.[14]

Safety and Tolerability

Across clinical trials, Apararenone has been generally safe and well-tolerated.[11][14] The
most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In
studies, serum potassium levels tended to increase but were not considered clinically
significant and decreased after treatment cessation.[11][14] The incidence of adverse drug
reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11]
[12]

Conclusion

Apararenone (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist
with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily
administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2
clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with
diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in
NASH. Its favorable safety profile, particularly the low incidence of clinically significant
hyperkalemia, positions Apararenone as a valuable potential therapy for a range of
cardiorenal and metabolic diseases driven by MR overactivation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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